The synthesis of 4,4'-DMAR involves several key steps, primarily using organic chemistry techniques. A typical synthesis route includes:
Technical details reveal that the cis-isomer of 4,4'-DMAR is predominantly formed during synthesis, with studies indicating that it constitutes about 90% of the product when characterized by chromatographic methods .
The molecular structure of 4,4'-DMAR features a di-substituted oxazoline ring with two methyl groups attached to the phenyl ring at the para position. Key structural data includes:
The compound exhibits chirality due to the presence of two chiral centers within its structure, leading to potential stereoisomers that may have different pharmacological effects .
4,4'-Dimethylaminorex participates in various chemical reactions typical of amines and oxazolines. Notably:
The mechanism of action for 4,4'-DMAR primarily involves its interaction with monoamine transporters in the brain:
Despite its classification as a new psychoactive substance with significant health risks, research into 4,4'-DMAR has highlighted potential applications in scientific studies:
cis-4,4'-Dimethylaminorex (4,4'-DMAR) functions as a potent substrate-type monoamine releasing agent at plasmalemmal transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). Unlike transporter inhibitors (e.g., cocaine), substrate-type releasers are translocated into neurons, inducing reverse transport of neurotransmitters into the synaptic cleft. 4,4'-DMAR exhibits triple monoamine release activity with nanomolar potency, distinguishing it from structurally related aminorex analogs [1] [4] [7].
4,4'-DMAR demonstrates high-affinity interactions with human DAT, evidenced by low half-maximal effective concentration (EC₅₀) values of 8.6 ± 1.1 nM in rat synaptosomal assays [5] [7]. This potency rivals or exceeds traditional psychostimulants like d-amphetamine (DAT EC₅₀: 5.8–24.8 nM) and MDMA (DAT EC₅₀: 736–1,292 nM) [2] [6]. Functionally, 4,4'-DMAR triggers efficient dopamine efflux via reverse transport, predicting strong psychomotor activation and abuse liability. Its DAT affinity aligns with other reinforcing stimulants but is uniquely coupled with high serotonergic activity [3] [7].
A hallmark of 4,4'-DMAR is its unusually high SERT potency (EC₅₀: 18.5 ± 2.8 nM), exceeding 4-methylaminorex (4-MAR; SERT EC₅₀: 53.2 nM) and aminorex (SERT EC₅₀: 193–414 nM) [3] [7]. The DAT/SERT ratio of 0.46 (calculated from EC₅₀ values) indicates balanced dopaminergic and serotonergic activity, contrasting with the DAT-selective profile of 4-MAR (DAT/SERT ratio: 7.2) [3]. This pharmacological signature suggests entactogen-like effects (similar to MDMA) but with greater overall potency. Mechanistically, robust serotonin release heightens risks of serotonergic toxicity, though acute psychoactive effects likely combine euphoria and emotional empathy [1] [6] [7].
4,4'-DMAR potently activates NET-mediated norepinephrine release (EC₅₀: 26.9 ± 5.9 nM) [5] [7]. This efficacy approaches its DAT activity and surpasses many conventional amphetamines (e.g., dextroamphetamine NET EC₅₀: 6.6–10.2 nM) [2]. NET engagement drives sympathomimetic physiological effects including cardiovascular stimulation. Combined with SERT/DAT activity, NET activation creates a "balanced" triple monoamine-releasing profile rarely seen in other designer stimulants [1] [4].
Table 1: Monoamine Transporter Release Potency (EC₅₀) of cis-4,4'-DMAR vs. Reference Compounds
Compound | DAT (nM) | SERT (nM) | NET (nM) |
---|---|---|---|
cis-4,4'-DMAR | 8.6 | 18.5 | 26.9 |
Aminorex | 9.1–49.4 | 193–414 | 15.1–26.4 |
cis-4-MAR | 1.7 | 53.2 | 4.8 |
d-Amphetamine | 5.8–24.8 | 698–1,765 | 6.6–10.2 |
MDMA | 736–1,292 | 17.9–44.5 | 58–126 |
Data compiled from [2] [3] [7]
Beyond plasmalemmal transporters, 4,4'-DMAR inhibits vesicular monoamine transporter 2 (VMAT2) in both rat PC12 cells and human striatal synaptic vesicles. Its VMAT2 inhibition potency (IC₅₀) parallels MDMA and occurs at low micromolar concentrations [1] [4]. VMAT2 sequesters cytosolic monoamines (DA, 5-HT, NE) into synaptic vesicles; its inhibition by 4,4'-DMAR causes:
Table 2: Comparative Pharmacological Profile of Aminorex Analogs at Human Targets
Target | 4,4'-DMAR | 4-MAR | 3,4-DMAR |
---|---|---|---|
DAT Inhibition | High potency | High potency | Inactive |
SERT Inhibition | High potency | Moderate | Inactive |
NET Inhibition | High potency | High potency | Low potency |
VMAT2 Inhibition | Yes | Not reported | Not reported |
TAAR1 Activity | No | Yes | Unknown |
A critical mechanistic divergence of 4,4'-DMAR from classical amphetamines is its lack of activity at TAAR1 receptors [2] [7]. TAAR1 is a G-protein-coupled receptor expressed in monoaminergic neurons that exerts autoinhibitory effects on neurotransmitter release:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: